1D-myo-inositol 4,5-bisphosphate

Description

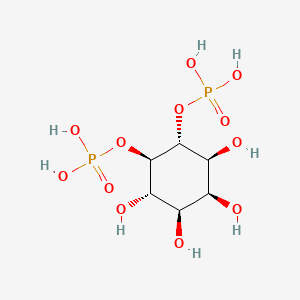

Structure

3D Structure

Propriétés

Numéro CAS |

93060-87-8 |

|---|---|

Formule moléculaire |

C6H14O12P2 |

Poids moléculaire |

340.12 g/mol |

Nom IUPAC |

[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2+,3-,4-,5+,6+/m0/s1 |

Clé InChI |

MCKAJXMRULSUKI-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

SMILES isomérique |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

SMILES canonique |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O |

Synonymes |

inositol 4,5-biphosphate inositol 4,5-bisphosphate inositol 4,5-bisphosphate, (D)-isomer inositol-4,5-bisphosphate Ins(4,5)P2 myo-inositol 4,5-diphosphate |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 1d Myo Inositol 4,5 Bisphosphate

Precursors and Initial Synthesis of Myo-inositol

The journey to 1D-myo-inositol 4,5-bisphosphate begins with the availability of myo-inositol, a carbocyclic sugar that serves as the backbone for all inositol-containing compounds. researchgate.net Cells have evolved two primary mechanisms to ensure a steady supply of this essential precursor: uptake from the extracellular environment and de novo synthesis from glucose. nih.govnih.gov

Myo-inositol Supply: Endogenous Synthesis and Exogenous Uptake

Cells can acquire myo-inositol from their surroundings through specialized transporter proteins. nih.govresearchgate.net This exogenous uptake is an important source of myo-inositol, supplementing the cell's own production. nih.gov The balance between uptake and internal synthesis is critical for maintaining cellular homeostasis of myo-inositol levels. nih.gov

In addition to external sourcing, most tissues in mammals, particularly the kidneys, can synthesize myo-inositol endogenously. nih.gov This dual-supply system underscores the importance of myo-inositol for cellular function, ensuring its availability even when external sources are limited.

De Novo Myo-inositol Synthesis from Glucose-6-phosphate

The de novo synthesis of myo-inositol is a two-step enzymatic process that begins with glucose-6-phosphate, a key intermediate in glucose metabolism. researchgate.netnih.gov The first and rate-limiting step is the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. nih.govresearchgate.net This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). researchgate.net

The second step involves the dephosphorylation of L-myo-inositol-1-phosphate to yield free myo-inositol. nih.govresearchgate.net This is carried out by the enzyme myo-inositol monophosphatase (IMPase). researchgate.net This pathway is highly conserved across a wide range of organisms, from yeast to mammals, highlighting its fundamental importance. nih.gov

Key Enzymes in De Novo Myo-inositol Synthesis

| Enzyme | Substrate | Product |

|---|---|---|

| Myo-inositol-1-phosphate synthase (MIPS) | D-glucose-6-phosphate | L-myo-inositol-1-phosphate |

Phosphorylation Cascades Leading to this compound

Once myo-inositol is available, it embarks on a series of phosphorylation reactions to ultimately form this compound. This process occurs within the context of a larger lipid molecule, phosphatidylinositol.

Phosphatidylinositol Synthesis and Localization

The synthesis of phosphatidylinositol (PI) primarily occurs on the cytosolic face of the endoplasmic reticulum (ER). nih.govwikipedia.orgucl.ac.uk It is derived from phosphatidic acid (PA), which is converted to CDP-diacylglycerol (CDP-DAG) by CDP-diacylglycerol synthase. wikipedia.orgucl.ac.uk Subsequently, PI synthase catalyzes the reaction between CDP-DAG and myo-inositol to form phosphatidylinositol. ucl.ac.uk While the ER is the main site of PI synthesis, it is then distributed to other cellular membranes. nih.govrupress.org Phosphatidylinositol is found in various intracellular membranes, including the Golgi apparatus and endocytic vesicles, but surprisingly, it is less abundant in the plasma membrane compared to its phosphorylated derivatives. rupress.orgcellsignal.com

Conversion of Phosphatidylinositol to Phosphatidylinositol 4-phosphate by PI 4-Kinase

The first phosphorylation step in the pathway leading to this compound is the conversion of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). This reaction is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks). uochb.czmdpi.com These kinases specifically add a phosphate (B84403) group to the 4-position of the myo-inositol ring of PI. mdpi.com

There are different types of PI4Ks, and they have distinct subcellular localizations and roles. uochb.cz For instance, PI4KIIIα is largely responsible for generating the PI4P pool at the plasma membrane, a critical step for the subsequent synthesis of phosphatidylinositol 4,5-bisphosphate. nih.govrupress.org The activity of PI4Ks is crucial for regulating various cellular processes, including membrane trafficking. uochb.cznih.gov

Terminal Phosphorylation of Phosphatidylinositol 4-phosphate to this compound by PIP 5-Kinase (EC 2.7.1.68)

The final and definitive step in the synthesis of this compound, also known as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), is the phosphorylation of phosphatidylinositol 4-phosphate (PI4P). wikipedia.orgfrontiersin.org This reaction is catalyzed by the enzyme phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIP5K), which has the EC number 2.7.1.68. wikipedia.org

PIP5K specifically adds a phosphate group to the 5-position of the myo-inositol ring of PI4P. wikipedia.orgfrontiersin.org This enzymatic activity is the primary route for the production of PI(4,5)P2 in cells. nih.gov The activity of PIP5K is itself subject to regulation, for example, through phosphorylation by other kinases, which can either suppress or enhance its function. nih.gov The resulting this compound is a key signaling molecule located in the inner leaflet of the plasma membrane, where it orchestrates a wide array of cellular functions. frontiersin.org

Phosphorylation Cascade to this compound

| Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|

| Phosphatidylinositol 4-kinase (PI4K) | Phosphatidylinositol (PI) | Phosphatidylinositol 4-phosphate (PI4P) | Plasma membrane, Golgi apparatus |

Alternative Biosynthetic Routes to this compound

While the primary synthesis of this compound (also known as phosphatidylinositol 4,5-bisphosphate or PIP2) is through the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) by type I phosphatidylinositol-4-phosphate 5-kinases, an alternative pathway exists. wikipedia.org In metazoans, this compound can also be formed from phosphatidylinositol 5-phosphate (PI(5)P) by the action of Type II phosphatidylinositol 5-phosphate 4-kinases (EC 2.7.1.149). wikipedia.orgnih.gov

This enzymatic reaction involves the phosphorylation of PI(5)P at the D-4 position of the inositol (B14025) ring. nih.gov The significance of this alternative route lies in its ability to generate this compound from a distinct pool of substrate, with Type II enzymes being abundant in certain tissues. nih.govnih.gov The discovery of this pathway revised the understanding of phosphoinositide metabolism, which previously held that this compound was synthesized exclusively from PI(4)P. nih.gov

Catabolism and Turnover of this compound

The metabolic fate of this compound is critical for the propagation and termination of cellular signals. Two major enzymatic pathways are responsible for its catabolism: hydrolysis by phospholipase C enzymes and phosphorylation by phosphoinositide 3-kinases.

Hydrolysis by Phospholipase C (PLC) Enzymes (EC 3.1.4.11)

Phospholipase C (PLC) enzymes are a class of membrane-associated proteins that cleave phospholipids (B1166683). wikipedia.org Specifically, they catalyze the hydrolysis of this compound, a reaction that is a cornerstone of the IP3/DAG signaling pathway. wikipedia.orgresearchgate.net This process is initiated by the activation of PLC through various cell surface receptors, including G protein-coupled receptors and receptor tyrosine kinases. researchgate.netnih.gov

The hydrolysis of this compound by PLC yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.orgnih.govreactome.org

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores. nih.govreactome.org

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane, where it activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to a cascade of downstream effects. wikipedia.orgreactome.org

The generation of these two molecules initiates a bifurcating signal transduction pathway that regulates a multitude of cellular processes. nih.gov

Mammals express thirteen types of phospholipase C, which are categorized into six isotypes: β, γ, δ, ε, ζ, and η. wikipedia.org While all PLC isoforms catalyze the hydrolysis of this compound, they exhibit differential regulation and substrate specificity, allowing for fine-tuned control of this signaling pathway. allenpress.com For instance, research has shown that the pleckstrin homology (PH) domain of PLCδ1 confers a high binding affinity for this compound. researchgate.net The PLC-beta proteins are considered responsible for the bulk of this compound hydrolysis in the cell. reactome.org This diversity in PLC isoforms enables cells to respond to a wide array of stimuli with specific and appropriate cellular responses. allenpress.com

Phosphorylation by Phosphoinositide 3-Kinase (PI3K) (EC 2.7.1.153)

Another key catabolic route for this compound is its phosphorylation by phosphoinositide 3-kinases (PI3Ks).

Class I PI3-kinases phosphorylate this compound at the 3-position of the inositol ring, resulting in the formation of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). wikipedia.orgnih.govwikipedia.orgdovepress.com This reaction is a critical step in signaling pathways that control cell growth, proliferation, and survival. nih.govwikipedia.org PI(3,4,5)P3 acts as a docking site on the plasma membrane for various signaling proteins containing pleckstrin homology (PH) domains, such as the protein kinase Akt. nih.govwikipedia.org The recruitment and subsequent activation of these proteins initiate downstream signaling cascades that are vital for normal cellular function and are often dysregulated in diseases like cancer. dovepress.com

Isoforms and Regulatory Mechanisms of PI3K

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that play a critical role in intracellular signaling by phosphorylating the 3'-hydroxyl group of phosphoinositides. nih.gov These kinases are integral to various cellular functions, including cell growth, proliferation, survival, and metabolism. nih.gov

PI3Ks are categorized into three classes based on their structure and substrate specificity. nih.gov Class I PI3Ks are further divided into subclasses IA and IB. nih.gov Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). nih.gov There are three catalytic isoforms in this class: p110α, p110β, and p110δ, encoded by the genes PIK3CA, PIK3CB, and PIK3CD, respectively. nih.gov These isoforms are activated by receptor tyrosine kinases (RTKs) and are crucial for mediating cellular responses to growth factors and hormones like insulin (B600854). nih.gov The activation of Class I PI3K by the insulin receptor substrate 1 (IRS1) leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). nih.gov

The regulation of PI3K activity is multifaceted. The regulatory p85 subunit normally inhibits the catalytic p110 subunit. Upon stimulation, the p85 subunit binds to activated RTKs, relieving its inhibition of p110 and allowing the kinase to phosphorylate its substrates at the plasma membrane. nih.gov Additionally, the activity of PI3Ks can be modulated by other signaling proteins and pathways, ensuring a tightly controlled cellular response. nih.govnih.gov

Dephosphorylation by 5-Phosphatases (EC 3.1.3.36)

The removal of the phosphate group at the 5-position of the inositol ring is carried out by a group of enzymes known as 5-phosphatases. wikipedia.orgnih.gov These enzymes are critical for terminating the signals initiated by phosphoinositides.

Inositol polyphosphate 5-phosphatases hydrolyze the 5-phosphate from inositol phosphates and phosphoinositides. nih.govcore.ac.uk For instance, the dephosphorylation of 1D-myo-inositol 1,4,5-trisphosphate by these enzymes yields myo-inositol 1,4-bisphosphate. wikipedia.org This process is essential for regulating the levels of signaling molecules and ensuring the transient nature of cellular signals. Studies in rat enterocytes have shown that an intracellular 5-phosphatase is responsible for the dephosphorylation of inositol 1,4,5-trisphosphate. nih.govnih.gov

There are several isoforms of 5-phosphatases, each with distinct substrate specificities and tissue distributions. For example, INPP5E (Inositol polyphosphate-5-phosphatase E) is known to hydrolyze the 5-phosphate of PtdIns(3,4,5)P3 and PtdIns(4,5)P2. nih.gov Mutations in the INPP5E gene have been linked to Joubert syndrome, a ciliopathy, highlighting the crucial role of this enzyme in ciliary function. nih.gov Other notable 5-phosphatase isoforms include INPP5J and PIP4P1, which also contribute to the intricate regulation of phosphoinositide signaling. core.ac.uk

Dephosphorylation by 4-Phosphatases (EC 3.1.3.78)

In addition to 5-phosphatases, 4-phosphatases also play a role in the metabolism of inositol phosphates. These enzymes specifically remove the phosphate group at the 4-position of the inositol ring. For instance, the bacterial pathogen Shigella flexneri produces a virulence factor, IpgD, which acts as a potent inositol 4-phosphatase. embopress.org IpgD specifically dephosphorylates phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) to phosphatidylinositol 5-phosphate (PtdIns(5)P), leading to significant changes in the host cell's morphology. embopress.org

Recycling of Inositol Phosphates and Myo-inositol

The inositol phosphate pathway is a cyclical process. After dephosphorylation, the resulting inositol monophosphates can be further broken down to release free myo-inositol. researchgate.netnih.gov This myo-inositol can then be re-utilized for the synthesis of new phosphoinositides, completing the cycle. nih.gov This recycling is crucial for maintaining the cellular pool of inositol and ensuring the continuous availability of precursors for signaling events. researchgate.netnih.gov The entire process of inositol phosphate metabolism, from synthesis to recycling, is a tightly regulated cascade that is fundamental to cellular function. rsc.orgreactome.org

Enzymatic Regulation of 1d Myo Inositol 4,5 Bisphosphate Dynamics

Regulation of 1D-myo-inositol 4,5-bisphosphate Kinases

PI 4-Kinase Regulation

Phosphatidylinositol 4-kinases (PI4Ks) are responsible for generating the substrate for PIP5Ks, namely PI4P. nih.gov These kinases are categorized into two types, Type II and Type III, each with distinct localizations and regulatory mechanisms. Type II PI4Ks are found in various cellular membranes and their activity is modulated by palmitoylation and phosphorylation. nih.gov Type III PI4Ks, on the other hand, are responsible for the PI4P pool at the plasma membrane and Golgi apparatus. nih.gov The spatial and temporal regulation of PI4K activity is crucial for ensuring that PI4P is available at the right time and place for its subsequent conversion to PI(4,5)P2. nih.gov The activity of these kinases is tightly controlled, ensuring a rapid turnover of phosphoinositides within cellular membranes. nih.gov

PIP 5-Kinase Isoforms and Activation Mechanisms

Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) are the primary enzymes responsible for the synthesis of PI(4,5)P2 from PI4P. wikipedia.org There are three main isoforms of Type I PIP5K: α, β, and γ, each encoded by a different gene and exhibiting distinct cellular localizations and functions. wikipedia.orgnih.gov These isoforms show selectivity for the acyl chains of their lipid substrates, suggesting a mechanism for producing specific species of PI(4,5)P2 for different physiological roles. nih.gov

The activity of PIP5K isoforms is regulated by various factors, including small Rho GTPases such as RhoA, Rac1, and Cdc42. For instance, RhoA stimulates PIP5K activity through its effector, Rho-kinase. Phosphatidic acid (PA) is another potent activator of all three PIP5K isoforms, and this activation is also dependent on the acyl chain composition of PA. nih.gov

| PIP5K Isoform | Cellular Role/Localization | Activators |

| α (alpha) | Suppresses phagocytosis, appears in membrane ruffles, localizes to the nucleus to modulate mRNA polyadenylation. nih.gov | Phosphatidic acid, Rho GTPases. nih.gov |

| β (beta) | Controls neutrophil polarity and directional movement, activated by phosphorylation. nih.gov | Phosphatidic acid, Rho GTPases. nih.gov |

| γ (gamma) | Affects cell-to-cell contacts, regulates Ca2+ signaling in mast cells, predominant isoform in the brain. nih.gov | Phosphatidic acid, Rho GTPases. nih.gov |

Factors Influencing PI3K Activity on this compound

Phosphoinositide 3-kinases (PI3Ks) phosphorylate the 3-position of the inositol (B14025) ring of PI(4,5)P2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). nih.gov This conversion is a critical step in various signaling pathways, including the PI3K/Akt/mTOR pathway, which governs cell proliferation, growth, and survival. nih.gov The activity of class I PI3Ks is stimulated by growth factors and other extracellular signals. nih.gov This activation leads to the recruitment of proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, initiating downstream signaling cascades. nih.govnih.gov

Inositol polyphosphate multikinase (IPMK) has been identified as a physiological PI3K that can also generate PI(3,4,5)P3. nih.govnih.gov The PI3K activity of IPMK is important for the full activation of Akt and is itself regulated by phosphorylation, potentially in a feed-forward loop involving the p110 PI3-kinases. nih.govnih.gov This dual-function enzyme can switch between producing inositol phosphates and PI(3,4,5)P3, thereby acting as a molecular switch to either inhibit or stimulate Akt signaling. nih.gov

Regulation of this compound Phosphatases

The degradation of PI(4,5)P2 is as crucial as its synthesis for the precise control of cellular signaling. This is primarily achieved by two families of phosphatases: phospholipase C (PLC) enzymes and inositol polyphosphate 5-phosphatases.

Mechanisms Regulating PLC Activity (e.g., G-protein Coupled Receptors, Receptor Tyrosine Kinases, Calcium Dependency)

Phospholipase C (PLC) enzymes hydrolyze PI(4,5)P2 to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov This event is a cornerstone of intracellular signaling, triggered by a wide array of cell surface receptors. nih.gov

G-protein Coupled Receptors (GPCRs): A major mechanism for PLC activation involves GPCRs. nih.gov Upon ligand binding, GPCRs activate heterotrimeric G-proteins, particularly those of the Gq/11 and Gi/Go families. nih.gov The activated G-protein subunits, in turn, stimulate PLC-β isoforms. nih.govqiagen.com This pathway is utilized by numerous hormones and neurotransmitters to elicit cellular responses. nih.govyoutube.com

Receptor Tyrosine Kinases (RTKs): Another significant pathway for PLC activation is through RTKs. nih.govnih.gov Growth factors, for example, bind to and activate RTKs, which then phosphorylate and activate PLC-γ isoforms. qiagen.comnih.govelifesciences.org This activation is often mediated by the recruitment of PLC-γ to the activated receptor complex via its SH2 domains. biologists.com

Calcium Dependency: The activity of all PLC isoforms is stimulated by Ca2+ ions. nih.govnih.gov Some isoforms, like PLC-δ, are activated by increases in intracellular calcium concentrations. qiagen.com In certain cellular contexts, mechanical stimulation can lead to a calcium influx, which then activates PLC. nih.gov Increased cytoplasmic calcium can also create a positive feedback loop, further activating PLC to produce more IP3 and DAG. nih.gov The sensitivity to calcium varies among PLC isoforms, allowing for fine-tuning of the cellular response. researchgate.net

| PLC Isoform Family | Primary Activators |

| PLC-β | Heterotrimeric G-proteins (Gq/11, Gi/Go), Rac. nih.govqiagen.com |

| PLC-γ | Receptor Tyrosine Kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., Src, Syk), phosphatidic acid. qiagen.comnih.govelifesciences.org |

| PLC-δ | Increased intracellular Ca2+, Ral (small GTPase). qiagen.com |

| PLC-ε | Small GTP-binding proteins (Ras, Rap), GTP-RhoA. nih.govqiagen.com |

| PLC-ζ | Highly sensitive to Ca2+. researchgate.net |

| PLC-η | Important postnatally in the brain. qiagen.com |

Regulation of 5-Phosphatase Activity

Inositol polyphosphate 5-phosphatases dephosphorylate PI(4,5)P2 at the 5-position of the inositol ring, producing PI4P and thereby terminating PI(4,5)P2-dependent signaling. nih.govwikipedia.org Key enzymes in this family include synaptojanin and SHIP (SH2-containing inositol 5-phosphatase).

Synaptojanin: There are two main synaptojanin proteins, Synaptojanin 1 and Synaptojanin 2. wikipedia.org Synaptojanin 1 is primarily involved in the uncoating of clathrin-coated vesicles during synaptic vesicle recycling. nih.gov Its 5-phosphatase activity is regulated by phosphorylation; for instance, cyclin-dependent kinase 5 (Cdk5) phosphorylation inhibits its activity, while dephosphorylation by calcineurin stimulates it. researchwithrutgers.com Synaptojanin 2 plays a role in the early stages of clathrin-mediated endocytosis and in tumor cell invasion. nih.gov The 5'-phosphatase activity of Synaptojanin 2 can be stimulated by Src family kinases through tyrosine phosphorylation. nih.govnih.gov

SHIP: SHIP phosphatases, including SHIP1 and SHIP2, also dephosphorylate the 5-position of the inositol ring, but they specifically act on PI(3,4,5)P3 to produce PI(3,4)P2, as well as on PI(4,5)P2. wikipedia.org Their regulation is crucial in immune cell signaling and other cellular processes.

The coordinated action of these kinases and phosphatases ensures a tightly controlled and dynamic regulation of this compound levels, allowing the cell to respond swiftly and appropriately to a multitude of internal and external cues.

Interplay of Kinases and Phosphatases in Maintaining this compound Homeostasis

The homeostasis of inositol phosphates is maintained by the tightly regulated and coordinated activities of phosphoinositide kinases and phosphatases, which respectively phosphorylate and dephosphorylate the inositol headgroup. nih.gov This enzymatic tug-of-war is central to controlling the levels of key signaling molecules derived from the metabolism of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a pivotal lipid in the plasma membrane. nih.govnih.gov

The primary pathway for the synthesis of PI(4,5)P₂ involves the sequential phosphorylation of phosphatidylinositol (PI), first by PI 4-kinases (PI4K) to form phosphatidylinositol 4-phosphate (PI4P), and subsequently by PI4P 5-kinases (PIPKI) to yield PI(4,5)P₂. nih.gov While PI(4,5)P₂ itself is a crucial membrane-bound signaling molecule, it is also the substrate for phospholipase C (PLC). Upon cellular stimulation, PLC hydrolyzes PI(4,5)P₂ to generate two critical second messengers: diacylglycerol (DAG) and 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). nih.govnih.gov

The fate of Ins(1,4,5)P₃, and thus the termination of its signaling activity, is determined by the competing actions of a specific kinase and a family of phosphatases.

Kinase-Mediated Phosphorylation: Ins(1,4,5)P₃ can be phosphorylated at the 3-hydroxyl position by the enzyme inositol 1,4,5-trisphosphate 3-kinase (IP3K) . nih.govresearchgate.net This reaction consumes ATP and converts Ins(1,4,5)P₃ into 1D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). This phosphorylation event serves two purposes: it terminates the calcium-mobilizing signal of Ins(1,4,5)P₃ and generates a new messenger, Ins(1,3,4,5)P₄, which has distinct signaling roles. nih.govresearchgate.net

Phosphatase-Mediated Dephosphorylation: Alternatively, Ins(1,4,5)P₃ is a substrate for inositol polyphosphate 5-phosphatases (e.g., INPP5A). These enzymes catalyze the removal of the phosphate (B84403) group from the 5-position of the inositol ring, yielding 1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂) . nih.govnih.gov This dephosphorylation step is a major pathway for terminating the Ins(1,4,5)P₃ signal.

The resulting Ins(1,4)P₂ is further metabolized by other phosphatases. Specifically, inositol-1,4-bisphosphate 1-phosphatase hydrolyzes the phosphate at the 1-position to produce 1D-myo-inositol 4-phosphate. nih.govwikipedia.org Subsequent dephosphorylation steps ultimately yield myo-inositol, which can be recycled for the resynthesis of phosphatidylinositol, completing the cycle. nih.gov

The delicate balance between IP3K and the 5-phosphatases dictates the duration of the Ins(1,4,5)P₃-induced calcium signal and the relative production of Ins(1,3,4,5)P₄ and Ins(1,4)P₂. This interplay provides a sophisticated mechanism for fine-tuning cellular responses to external stimuli, ensuring that signaling is precisely controlled in both space and time. nih.gov The dysregulation of these kinases and phosphatases is implicated in a variety of human diseases, highlighting their critical role in maintaining normal physiology. nih.gov

Interactive Data Table: Key Enzymes in Inositol Phosphate Homeostasis

The following table summarizes the primary enzymes, their substrates, and their products involved in the regulation of inositol phosphate levels stemming from PI(4,5)P₂ metabolism.

| Enzyme | Substrate(s) | Product(s) | Primary Function in this Pathway |

| Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) + Diacylglycerol (DAG) | Generation of second messengers. nih.gov |

| Inositol 1,4,5-trisphosphate 3-kinase (IP3K) | 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) | 1D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) | Signal termination and generation of a new messenger. nih.govresearchgate.net |

| Inositol polyphosphate 5-phosphatase | 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) | 1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂) ** | Signal termination and degradation pathway. nih.govnih.gov |

| Inositol-1,4-bisphosphate 1-phosphatase | 1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂) ** | 1D-myo-inositol 4-phosphate | Degradation and recycling pathway. nih.govwikipedia.org |

Cellular Localization and Compartmentalization of 1d Myo Inositol 4,5 Bisphosphate

Plasma Membrane Enrichment and Dynamics

The plasma membrane (PM) is the primary residence for the bulk of cellular PI(4,5)P2. nih.govnih.gov It is a key regulator of PM function, influencing transport, signaling, and the structural integrity of the cell surface. nih.gov While it constitutes a small fraction of the total phospholipids (B1166683), its concentration at the inner leaflet of the plasma membrane is significant, where it is involved in critical cellular activities such as endocytosis, exocytosis, and the regulation of ion channels and transporters. nih.govencyclopedia.pub

The dynamic nature of PI(4,5)P2 at the plasma membrane is crucial for its function. It is not uniformly distributed but is thought to be organized into distinct pools or microdomains. nih.gov This spatial segregation allows for the simultaneous and independent regulation of various cellular processes. nih.gov The mobility of PI(4,5)P2 within the membrane is rapid, with studies showing that it diffuses freely even within high-density protein complexes. nih.govscite.ai This rapid diffusion allows it to efficiently interact with a wide array of effector proteins.

The synthesis and turnover of PI(4,5)P2 at the plasma membrane are tightly regulated by a suite of kinases and phosphatases, ensuring that its levels are precisely controlled in response to cellular signals. nih.govmdpi.com This regulation is essential for processes like clathrin-mediated endocytosis, where PI(4,5)P2 is required for the recruitment of adaptor proteins and the subsequent formation of vesicles. nih.govnih.gov

| Location | Key Functions | Research Findings |

| Plasma Membrane | Endocytosis, Exocytosis, Ion Channel Regulation, Cytoskeletal Dynamics | Bulk of cellular PI(4,5)P2 is located here. nih.gov It is organized into dynamic microdomains. nih.gov |

Localization in Subcellular Organelles

While predominantly found at the plasma membrane, significant and functionally important pools of PI(4,5)P2 exist in various subcellular organelles. The enzymes responsible for PI(4,5)P2 synthesis, phosphatidylinositol phosphate (B84403) kinases (PIPKs), are found at non-PM locations, suggesting the local synthesis of distinct PI(4,5)P2 pools. nih.gov

Endosomal Compartments

PI(4,5)P2 is present on the membranes of endosomes, where it plays a role in endosomal trafficking and sorting. nih.govnih.govmdpi.com Specifically, a unique isoform of PIPK has been shown to co-localize with early endosome markers, and the PI(4,5)P2 produced here regulates the sorting of receptors like the epidermal growth factor receptor (EGFR) to lysosomes. nih.gov The hydrolysis of PI(4,5)P2 on endosomes is also a critical step in the maturation of endocytic vesicles. nih.gov

Lysosomal Membranes

The presence of PI(4,5)P2 on lysosomal membranes has been demonstrated, where it is involved in regulating lysosomal function. nih.govnih.govnih.gov It participates in the delivery of lysosomal hydrolases and in maintaining lysosome homeostasis. nih.gov The conversion of another phosphoinositide, PI(4)P, to PI(4,5)P2 on lysosomes is a critical step for the fusion of lysosomes with autophagosomes. nih.gov Furthermore, peroxisomal PI(4,5)P2 has been shown to interact with proteins on the lysosomal membrane to regulate cholesterol trafficking. frontiersin.org

Phagosome Membrane

During phagocytosis, the process by which cells engulf large particles, PI(4,5)P2 levels correlate with the formation of actin filaments during the extension of pseudopods. nih.gov This indicates a direct role for this phosphoinositide in the membrane remodeling events that occur during the formation of the phagosome.

Cytoplasmic and Nuclear Pools of Related Inositol (B14025) Phosphates

Soluble inositol phosphates, derived from the hydrolysis of PI(4,5)P2 by phospholipase C, exist in the cytoplasm and nucleus. nih.gov These molecules, such as inositol 1,4,5-trisphosphate (InsP3), act as second messengers, propagating signals initiated at the plasma membrane to the cell's interior. wikipedia.orgnih.gov Recent research has revealed the existence of distinct, kinetically separated pools of these cytosolic inositol phosphates, which may allow them to perform distinct signaling functions while being metabolically connected. nih.govbiorxiv.org In the nucleus, inositol phosphates have been implicated in a variety of processes, including gene regulation, chromatin remodeling, and mRNA export. mdpi.comnih.govmdpi.com

| Organelle/Compartment | Key Functions | Research Findings |

| Endosomes | Endosomal trafficking, Receptor sorting | PI(4,5)P2 is synthesized locally and regulates EGFR sorting. nih.gov |

| Lysosomes | Hydrolase delivery, Autophagosome fusion, Cholesterol trafficking | PI(4,5)P2 is involved in fusion events and inter-organelle communication. nih.govfrontiersin.org |

| Phagosomes | Actin polymerization during pseudopod extension | Levels of PI(4,5)P2 correlate with actin formation. nih.gov |

| Cytoplasm/Nucleus | Second messengers, Gene regulation, mRNA export | Soluble inositol phosphates form distinct signaling pools. nih.govbiorxiv.orgnih.gov |

Membrane Ruffles and Growth Cones

Membrane ruffles are dynamic actin-rich protrusions of the plasma membrane involved in cell migration and macropinocytosis. Growth cones are specialized structures at the tips of developing axons and dendrites that guide their growth. PI(4,5)P2 is enriched in these structures and is essential for the actin polymerization that drives their formation and dynamics. Its localization in these highly motile regions underscores its importance in regulating the interface between the cell and its environment.

Mechanisms of 1D-myo-inositol 4,5-bisphosphate Distribution and Mobility

The distribution and mobility of the water-soluble this compound are governed by several key factors, including its synthesis, degradation, and interaction with other cellular components.

Diffusion and Spatial Dynamics: As a small, polar molecule, Ins(4,5)P₂ is able to diffuse through the aqueous environment of the cytoplasm. Its distribution is not uniform but is instead characterized by dynamic concentration gradients. These gradients are established by its localized synthesis at membranes where inositol phosphatases are active and its subsequent diffusion away from these sites. nih.govnih.gov The spatial organization of PI(4,5)P₂ in membrane nanodomains can lead to localized "puffs" of InsP₃ production, which in turn would create microdomains of high Ins(4,5)P₂ concentration, restricting its influence to specific subcellular regions. nih.gov

Metabolic Control of Distribution: The intracellular concentration and distribution of Ins(4,5)P₂ are tightly controlled by a cascade of metabolic enzymes. Following its production from InsP₃, Ins(4,5)P₂ can be further dephosphorylated by other phosphatases to form inositol monophosphates. nih.gov The continuous processes of synthesis and degradation mean that Ins(4,5)P₂ has a finite lifespan within the cell, and its mobility is ultimately linked to the activity and location of these metabolic enzymes. The association of these enzymes with cellular membranes effectively compartmentalizes the life cycle of Ins(4,5)P₂, thereby controlling its distribution. nih.govnih.gov

Interaction with Cellular Proteins: The mobility of Ins(4,5)P₂ can also be influenced by its interaction with specific proteins. Research has shown that D-myo-inositol 4,5-bisphosphate can inhibit the binding of phospholipase C-delta 1 (PLC-δ1) to bilayer membranes that contain PI(4,5)P₂. nih.gov This finding suggests a potential feedback inhibition mechanism where Ins(4,5)P₂, a product of the PLC pathway, might transiently localize at the plasma membrane to regulate the activity of the enzyme. Such interactions would restrict its free diffusion in the cytosol and concentrate it at sites of active signaling.

Table 2: Factors Influencing the Distribution and Mobility of this compound

| Mechanism | Description | Consequence for Distribution | Citation |

|---|---|---|---|

| Cytosolic Diffusion | As a small, water-soluble molecule, it moves freely within the cytoplasm. | Allows for rapid movement from sites of synthesis to potential targets. | N/A |

| Localized Synthesis | Generated by membrane-associated phosphatases acting on InsP₃. | Creates concentration gradients, with higher levels near membranes. | nih.govnih.gov |

| Metabolic Degradation | Further dephosphorylated by other phosphatases into inositol monophosphates. | Limits the signaling range and duration, contributing to spatial control. | nih.gov |

| Protein Binding | Interacts with proteins, such as inhibiting PLC-δ1 binding to membranes. | Can lead to transient localization at specific subcellular sites like the plasma membrane. | nih.gov |

| Precursor Organization | PI(4,5)P₂ is organized in membrane nanodomains. | Leads to spatially restricted production, creating localized pools of Ins(4,5)P₂. | nih.gov |

1d Myo Inositol 4,5 Bisphosphate in Signal Transduction Pathways

Phospholipase C-Mediated Signaling Pathway

Phospholipase C (PLC) is a class of membrane-associated enzymes that cleave phospholipids (B1166683), specifically PIP2. wikipedia.org This cleavage event is a critical step in signal transduction, generating two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.orgoup.comnumberanalytics.com The activation of PLC can be initiated by various stimuli, including hormones, growth factors, and neurotransmitters, which bind to G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). oup.comnumberanalytics.com There are several isoforms of PLC, each with distinct activation mechanisms and tissue distributions. numberanalytics.comoup.com

Inositol 1,4,5-trisphosphate (IP3) as a Second Messenger for Calcium Release from Intracellular Stores

Following the cleavage of PIP2 by PLC, IP3 is released into the cytoplasm. wikipedia.org As a soluble molecule, IP3 diffuses through the cytosol and binds to specific receptors, known as IP3 receptors, located on the membrane of the endoplasmic reticulum (ER). numberanalytics.comyoutube.com The binding of IP3 to its receptors triggers the opening of calcium channels, leading to a rapid release of stored calcium (Ca2+) from the ER into the cytoplasm. numberanalytics.comyoutube.com

This elevation of intracellular calcium concentration is a transient but critical signaling event that modulates a wide array of cellular functions. nih.gov For instance, in carbamylcholine-stimulated RINm5F cells, the rise in intracellular Ca2+ precedes the peak in insulin (B600854) release, suggesting a direct role for the IP3-mediated calcium signal in initiating this process. nih.gov The increase in cytosolic Ca2+ can activate various downstream effectors, including calcium-dependent protein kinases and phosphatases, which in turn regulate processes such as muscle contraction, neurotransmitter release, and gene transcription. numberanalytics.com The transient nature of the calcium signal is crucial for its signaling fidelity and is tightly regulated by cellular mechanisms that pump calcium back into the ER or out of the cell.

Diacylglycerol (DAG) as an Activator of Protein Kinase C (PKC)

In contrast to the soluble IP3, diacylglycerol (DAG) remains embedded in the plasma membrane following the hydrolysis of PIP2. wikipedia.org Here, it functions as a critical activator of Protein Kinase C (PKC), a family of serine/threonine kinases. wikipedia.orgoup.comnumberanalytics.comnih.govnih.gov The activation of PKC by DAG is a key event in many signaling cascades, influencing processes such as cell proliferation, differentiation, and survival. numberanalytics.comnumberanalytics.com

The mechanism of PKC activation by DAG involves the translocation of PKC from the cytosol to the plasma membrane. nih.gov DAG is recognized by the C1 domain of PKC, and this interaction stabilizes the association of the enzyme with the membrane. nih.gov Beyond simply acting as a docking site, DAG also modulates the physical properties of the membrane, which further facilitates the translocation and activation of PKC. nih.gov Once activated, PKC can phosphorylate a wide range of substrate proteins, thereby propagating the signal downstream. wikipedia.org For example, in the context of insulin signaling, the accumulation of DAG in the liver can lead to the activation of PKCε, which can then inhibit the insulin receptor kinase, contributing to hepatic insulin resistance. nih.gov

| Second Messenger | Location | Function | Downstream Effect |

| Inositol 1,4,5-trisphosphate (IP3) | Cytosol | Binds to IP3 receptors on the endoplasmic reticulum. numberanalytics.comyoutube.com | Release of Ca2+ from intracellular stores. numberanalytics.comyoutube.com |

| Diacylglycerol (DAG) | Plasma Membrane | Activates Protein Kinase C (PKC). wikipedia.orgnih.gov | Phosphorylation of various cellular proteins. wikipedia.org |

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that is initiated by the phosphorylation of phosphoinositides. This pathway is fundamental in regulating cell metabolism, growth, proliferation, and survival. nih.govcreative-diagnostics.com A key initiating event in this pathway is the phosphorylation of PIP2 at the 3'-position of the inositol ring by Class I PI3Ks, which generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). jove.comcellsignal.comnih.govmdpi.com

Role of PI(3,4,5)P3 in Downstream Signaling Events

The generation of PI(3,4,5)P3 at the plasma membrane creates a docking site for various proteins containing a pleckstrin homology (PH) domain. cellsignal.comnih.gov One of the most important of these is the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). nih.gov The recruitment of Akt to the membrane brings it into proximity with its upstream activators, such as 3-phosphoinositide-dependent kinase 1 (PDK1). nih.govjove.com

At the membrane, Akt is phosphorylated and activated by PDK1 and the mTORC2 complex. jove.comcellsignal.com Once activated, Akt dissociates from the membrane and phosphorylates a multitude of downstream targets within the cytoplasm and nucleus. jove.com These phosphorylation events have wide-ranging effects on cellular function, including the promotion of cell survival by inhibiting pro-apoptotic proteins and the stimulation of cell growth and proliferation. jove.comwikipedia.org The levels of PI(3,4,5)P3 are tightly controlled by phosphatases like PTEN, which dephosphorylates PI(3,4,5)P3 back to PIP2, thereby terminating the signal. wikipedia.org

Involvement in mTOR Signaling

A key downstream effector of the PI3K/Akt pathway is the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. jove.comnih.gov Akt activation leads to the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. nih.gov This relieves the inhibition on mTORC1, allowing it to phosphorylate its downstream targets, such as p70 ribosomal protein S6-kinase (p70S6K) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.gov The activation of these targets ultimately promotes protein synthesis and cell growth. nih.gov The mTOR pathway is a central regulator of cellular metabolism and is often dysregulated in diseases like cancer. nih.govnih.gov

| Signaling Molecule | Activating Event | Key Downstream Targets | Cellular Outcome |

| PI(3,4,5)P3 | Phosphorylation of PIP2 by PI3K. jove.comcellsignal.com | Akt, PDK1. jove.comnih.gov | Recruitment of PH domain-containing proteins to the membrane. cellsignal.com |

| Akt (PKB) | Recruitment to the membrane and phosphorylation by PDK1 and mTORC2. jove.comcellsignal.com | TSC2, GSK3, FOXO transcription factors. jove.comnih.gov | Promotion of cell survival, growth, and proliferation. jove.comwikipedia.org |

| mTORC1 | Activation via Akt-mediated inhibition of the TSC complex. nih.gov | p70S6K, 4E-BP1. nih.gov | Increased protein synthesis and cell growth. nih.gov |

Functional Roles of 1d Myo Inositol 4,5 Bisphosphate in Cellular Processes

Regulation of Membrane Dynamics and Trafficking

PI(4,5)P2 is a master regulator of membrane trafficking events, orchestrating the complex processes of endocytosis and exocytosis that are fundamental for cellular communication, nutrient uptake, and maintenance of the plasma membrane's integrity. nih.govnih.govportlandpress.com

Endocytosis and Exocytosis Regulation

PI(4,5)P2 is indispensable for both the uptake of extracellular material through endocytosis and the release of intracellular components via exocytosis. nih.govportlandpress.comnih.gov

In endocytosis , particularly clathrin-mediated endocytosis, PI(4,5)P2 is required for the formation of coated vesicles. nih.gov It facilitates the recruitment and assembly of key endocytic machinery components at the plasma membrane. nih.gov For instance, the adaptor protein complex AP2, which is crucial for the initiation of clathrin coat formation, binds to PI(4,5)P2. nih.gov This interaction is thought to regulate the self-assembly of AP2 and its interaction with clathrin and other endocytic proteins. nih.gov Furthermore, the GTPase dynamin, which is responsible for the scission of the nascent vesicle from the plasma membrane, contains a pleckstrin homology (PH) domain that binds to PI(4,5)P2, a process that modulates its GTPase activity. nih.gov

In the realm of exocytosis , PI(4,5)P2 is essential for multiple stages of vesicle release, including docking, priming, and fusion of secretory vesicles with the plasma membrane. nih.govportlandpress.comnih.gov Its role was first identified in regulated dense-core vesicle exocytosis in neuroendocrine cells and has since been extended to regulated synaptic vesicle and constitutive vesicle exocytosis. nih.govnih.gov PI(4,5)P2 appears to be critically important for the priming stage, which prepares the vesicle for calcium-triggered fusion by organizing the SNARE protein complexes. nih.gov The exocyst complex, an octameric protein complex that tethers post-Golgi secretory vesicles to the plasma membrane, targets the plasma membrane through the direct interaction of its Exo70 subunit with PI(4,5)P2. nih.gov

| Process | Key PI(4,5)P2-Interacting Proteins | Function of Interaction |

| Endocytosis | Adaptor Protein 2 (AP2), Dynamin | Recruitment to the plasma membrane, regulation of assembly and activity |

| Exocytosis | Exocyst complex (Exo70), CAPS, Munc13 | Vesicle tethering and docking, SNARE complex organization, vesicle priming |

Vesicular Transport and Fusion

Beyond the initial stages of vesicle formation and release, PI(4,5)P2 is also integral to the broader processes of vesicular transport and membrane fusion. nih.gov It acts as a platform for the recruitment and activation of a diverse array of proteins that contain specific PI(4,5)P2-binding domains, such as PH domains and C2 domains. nih.gov This recruitment is essential for the vectorial movement of vesicles to and from the plasma membrane. nih.gov

In constitutive secretion, where vesicles move from the Golgi to the plasma membrane, the exocyst subunit Exo70's interaction with PI(4,5)P2 is vital for the docking and subsequent fusion of these vesicles. nih.gov In regulated secretion, such as in neurons and endocrine cells, PI(4,5)P2 is required for the priming of dense-core vesicles and synaptic vesicles before their calcium-dependent fusion with the plasma membrane. nih.gov Key effector proteins in this process, such as CAPS and Munc13, bind to PI(4,5)P2 to orchestrate the assembly of the SNARE proteins that drive membrane fusion. nih.gov There is also evidence suggesting a role for PI(4,5)P2 in the dilation of the fusion pore, potentially through its interactions with proteins like synaptotagmin. nih.gov

Actin Cytoskeleton Organization and Dynamics

The actin cytoskeleton, a dynamic network of protein filaments, is crucial for a wide range of cellular processes including cell migration, morphogenesis, and endocytosis. nih.gov The organization and dynamics of this network are tightly regulated, and PI(4,5)P2 has emerged as a key player in this regulation. portlandpress.comnih.govnih.gov

PI(4,5)P2 directly influences the activity and subcellular localization of numerous actin-binding proteins. nih.gov It generally promotes actin polymerization at the plasma membrane by upregulating proteins that facilitate actin assembly and downregulating those that inhibit it or promote disassembly. nih.gov For example, PI(4,5)P2 can sequester actin-binding proteins like profilin, gelsolin, CapZ, and cofilin. embopress.org This sequestration can prevent their inhibitory actions on actin polymerization, thereby promoting the growth of actin filaments. embopress.org

Furthermore, PI(4,5)P2 is involved in the formation of specific actin filament structures by activating or inactivating actin filament cross-linking proteins and proteins that connect the cytoskeleton to the plasma membrane. nih.gov The interaction between PI(4,5)P2 and proteins of the ERM (ezrin, radixin, moesin) family, for instance, is important for linking the actin cytoskeleton to the plasma membrane. embopress.org The local concentration of PI(4,5)P2 within membrane microdomains, or rafts, can create platforms for the co-recruitment and activation of signaling components that regulate actin dynamics. embopress.orgembopress.org

| Actin-Binding Protein | Effect of PI(4,5)P2 Interaction |

| Profilin | Sequestration, influencing actin polymerization |

| Gelsolin | Sequestration, inhibiting filament severing and capping |

| CapZ | Sequestration, preventing filament capping |

| Cofilin | Sequestration, inhibiting filament depolymerization |

| WASP | Activation, promoting Arp2/3-mediated actin nucleation |

| ERM proteins | Activation, linking actin to the plasma membrane |

Ion Channel Regulation

Potassium Channel Modulation

The activity of numerous potassium channels is modulated by PI(4,5)P2. nih.govbohrium.comrupress.org Inwardly rectifying potassium (Kir) channels and KCNQ (Kv7) channels, in particular, show a strong dependence on PI(4,5)P2 for their function. nih.govbohrium.comrupress.org Depletion of PI(4,5)P2 from the plasma membrane leads to a significant inhibition of the currents carried by these channels. nih.govbohrium.comrupress.org For instance, activation of enzymes that deplete PI(4,5)P2 has been shown to inhibit KV7.1, KV7.2/7.3, and Kir2.1 channel currents by 90-95%. nih.govrupress.org

However, not all voltage-gated potassium (Kv) channels exhibit the same sensitivity to PI(4,5)P2 depletion. nih.govbohrium.com Studies have shown that while members of the Kv7 and Kir families are strongly inhibited by PI(4,5)P2 depletion, many other Kv channels, such as Kv1.1/Kvβ1.1, Kv1.3, Kv1.4, Kv1.5/Kvβ1.3, Kv2.1, Kv3.4, Kv4.2, and Kv4.3, show little to no change in activity under similar conditions. nih.govrupress.org Interestingly, for some channels like Kv1.1/Kvβ1.1 and Kv3.4, depletion of PI(4,5)P2 through G protein-coupled receptor activation resulted in an upregulation of current density. nih.gov This suggests that the regulatory effects of PI(4,5)P2 on potassium channels are diverse and channel-specific.

Sodium Channel Regulation

Recent research has unveiled a significant role for PI(4,5)P2 in regulating the function of voltage-gated sodium (Nav) channels. nih.govrupress.orgnih.gov Specifically, studies on the Nav1.4 channel have demonstrated that PI(4,5)P2 acts as a negative regulator, tuning its gating behavior. nih.govrupress.org

Depletion of PI(4,5)P2 at the plasma membrane has been shown to have several effects on Nav1.4 channel function:

It shifts the voltage-dependent gating to more hyperpolarized membrane potentials. nih.govrupress.org

It increases the late current that persists after fast inactivation. nih.govrupress.org

It accelerates the rate at which the channels recover from fast inactivation. nih.govrupress.org

These effects can be reversed by the application of an exogenous, water-soluble form of PI(4,5)P2. nih.gov These findings indicate that the levels of PI(4,5)P2 at the plasma membrane play a crucial role in fine-tuning the activity of Nav1.4 channels, which are essential for the initiation and propagation of action potentials in excitable cells. nih.govrupress.orgnih.gov The epithelial sodium channel (ENaC) is also regulated by PI(4,5)P2, with distinct regions of the channel being critical for this regulation. rupress.org

| Ion Channel Family | Specific Channels | Effect of PI(4,5)P2 Depletion |

| Potassium Channels | Kir2.1, Kv7.1, Kv7.2/7.3 | Strong inhibition of current |

| Kv1.1/Kvβ1.1, Kv3.4 | Upregulation of current (context-dependent) | |

| Other Kv channels | Little to no effect | |

| Sodium Channels | Nav1.4 | Left-shift in voltage-gating, increased late current, faster recovery from inactivation |

| ENaC | Modulation of open probability |

Calcium Channel Activation

While 1D-myo-inositol 4,5-bisphosphate itself is not the direct activator of calcium channels, its metabolic precursor, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), is a critical component in the signaling pathway that leads to calcium release from intracellular stores. ucsd.edunih.gov The hydrolysis of PI(4,5)P₂ by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.govyoutube.com

IP₃ is the molecule that directly binds to and activates IP₃ receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER). uchile.clnih.govnih.gov This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. youtube.comnih.gov This elevation in cytosolic calcium is a fundamental signal that regulates a vast array of cellular processes.

The activation of IP₃ receptors can be modulated by various factors. For instance, in rat brain cortical slices, the activation of D-myo-inositol 1,4,5-trisphosphate 3-kinase A, an enzyme that phosphorylates IP₃, is triggered by receptor activation through a calcium:calmodulin-dependent protein kinase II (CaM kinase II) phosphorylation mechanism. nih.govnih.gov This suggests a complex regulatory network governing the signaling pathway initiated by the breakdown of PI(4,5)P₂.

Furthermore, direct application of a membrane-permeable form of IP₃ has been shown to mimic the effects of signaling molecules like endothelin-1 (B181129) in inducing arrhythmogenic calcium transients in atrial myocytes, highlighting the direct role of IP₃ in pathological calcium signaling. nih.gov

Gene Expression and Nuclear Functions

Inositol polyphosphates, including derivatives of this compound, have been implicated in the regulation of nuclear events such as gene expression. In the yeast Saccharomyces cerevisiae, a signaling pathway involving phospholipase C and two inositol polyphosphate kinases leads to the production of inositol hexakisphosphate (IP₆), which regulates nuclear messenger RNA export. nih.gov

The enzyme responsible for the synthesis of inositol 1,4,5,6-tetrakisphosphate, a downstream product of the inositol phosphate (B84403) pathway, has been shown to be essential for the regulation of gene expression through the ArgR-Mcm1 transcriptional complex. nih.gov This indicates that specific inositol phosphate messengers can modulate distinct nuclear processes. nih.gov

Additionally, inositol polyphosphate multikinase (IPMK), which can phosphorylate various inositol phosphates, also functions as a nuclear PI3-kinase and possesses transcriptional regulatory activity. ymdb.ca This dual role of IPMK suggests a direct link between inositol phosphate metabolism and the control of gene expression.

Research on the coordinated expression of phosphoinositide metabolic genes during the development and aging of the human brain further underscores the importance of this pathway in complex biological processes. nih.gov

Cell Adhesion and Migration (e.g., Focal Adhesion)

This compound, primarily in its membrane-bound form as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), is a key regulator of cell adhesion and migration. nih.govnih.gov It plays a crucial role in the formation of focal adhesions, which are large macromolecular assemblies through which the cytoskeleton connects to the extracellular matrix.

Recent studies have shown that PI(4,5)P₂ is not only located in the inner leaflet of the plasma membrane but can also be found in the outer leaflet, where it directly regulates cell attachment, spreading, and migration. nih.govresearchgate.net Blocking cell surface PI(4,5)P₂ with specific antibodies or binding domains inhibits these crucial cellular processes. nih.govresearchgate.net

PI(4,5)P₂ is instrumental in the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a central component of focal adhesion signaling. nih.govnih.gov PI(4,5)P₂ induces the clustering and conformational changes in FAK, leading to its activation. nih.govnih.gov This process is a critical step in integrating signals from the cell matrix to regulate cell behavior.

Furthermore, the biosynthesis of 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate is linked to various cellular processes, including cell adhesion and motility, as indicated by gene ontology annotations. jax.org The regulation of PI(4,5)P₂ levels is therefore critical for controlling cell migration in both normal physiological and pathological conditions, such as cancer metastasis. nih.govmdpi.com

| Process | **Role of this compound (as PI(4,5)P₂) ** | Key Findings | References |

| Cell Adhesion | Regulates cell attachment and spreading. | Found on the outer leaflet of the plasma membrane, directly influencing adhesion. Blocking surface PI(4,5)P₂ inhibits attachment. | nih.govresearchgate.net |

| Focal Adhesion | Activates Focal Adhesion Kinase (FAK). | Induces clustering and conformational changes in FAK, leading to its activation. | nih.govnih.gov |

| Cell Migration | Controls directional cell movement. | Its precursor, inositol, is a key signaling lipid in cancer cell migration. PI(4,5)P₂ regulates polarized vesicle trafficking and cytoskeletal dynamics. | nih.govnih.gov |

Cell Polarity and Asymmetry

The establishment and maintenance of cell polarity are fundamental for the function of most cells and for tissue organization. Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), the membrane-associated form of this compound, is a key determinant of cell polarity. nih.gov

In migrating cells, the polarized distribution of PI(4,5)P₂ and its product, phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), is crucial for establishing a leading edge and a trailing edge. nih.govmdpi.com This asymmetric distribution of phosphoinositides helps to direct the cytoskeletal rearrangements and vesicle trafficking that are necessary for directional movement. nih.gov

Gene ontology data also links the biosynthetic process of 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate to the establishment or maintenance of cell polarity, further highlighting its integral role in this process. jax.org

Autophagy Regulation

The inositol signaling pathway, which originates from the breakdown of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), plays a complex role in the regulation of autophagy, the cellular process of self-digestion and recycling of cellular components.

The product of PI(4,5)P₂ hydrolysis, inositol 1,4,5-trisphosphate (IP₃), triggers calcium release from the endoplasmic reticulum. uchile.clnih.gov This IP₃-mediated calcium signaling has been shown to have a dual impact on autophagy. nih.gov While some studies suggest that elevated intracellular calcium can inhibit autophagy, others indicate that it is required for autophagic induction. uchile.clnih.govresearchgate.net

A key interaction in this regulatory network is between the IP₃ receptor (IP₃R) and Beclin 1, a protein essential for the initiation of autophagy. uchile.clnih.gov The formation of a complex between IP₃R and Beclin 1 can inhibit autophagy. nih.govresearchgate.net Disruption of this complex, for instance by IP₃R antagonists, can induce autophagy. uchile.clnih.gov

Furthermore, dysregulation of the inositol polyphosphate 5-phosphatase OCRL, which metabolizes phosphoinositides, has been linked to autophagy dysfunction in Alzheimer's disease, suggesting a critical role for proper inositol phosphate metabolism in maintaining autophagic flux. mdpi.com

| Component | Role in Autophagy Regulation | Mechanism | References |

| IP₃ | Modulates autophagy through calcium signaling. | Binds to IP₃ receptors, causing calcium release from the ER, which can either promote or inhibit autophagy depending on the context. | uchile.clnih.govnih.gov |

| IP₃ Receptor (IP₃R) | Acts as a scaffold protein that can inhibit autophagy. | Forms a complex with Beclin 1, sequestering it and preventing the initiation of autophagy. | uchile.clnih.govresearchgate.net |

| Beclin 1 | A key protein for autophagy initiation. | Its availability is regulated by its interaction with the IP₃R. | uchile.clnih.gov |

Stress Responses and Environmental Stimuli Adaptation

Inositol polyphosphates are crucial signaling molecules involved in the adaptation of organisms to various environmental stresses. frontiersin.orgnih.gov In plants, changes in the levels of inositol phosphates, including the precursor to this compound, have been observed in response to stresses such as heat shock, mechanical wounding, osmotic stress, and drought. frontiersin.org

In the yeast Saccharomyces cerevisiae, inositol pyrophosphates are necessary for cellular responses to oxidative and osmotic stress, as well as nutrient deprivation. nih.gov Mutations in the enzymes that metabolize these molecules lead to altered stress resistance. nih.gov

The production of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and its subsequent signaling cascades are also responsive to stimuli like oxidative stress. embopress.org This highlights the role of the inositol phosphate pathway in enabling cells to perceive and respond to changes in their environment.

Molecular Interactions of 1d Myo Inositol 4,5 Bisphosphate

Direct Binding to Effector Proteins

1D-myo-inositol 4,5-bisphosphate directly interacts with a variety of effector proteins, influencing their localization, conformation, and activity. These interactions are critical for the transduction of signals originating from the cell membrane.

The Ezrin, Radixin, and Moesin (B1176500) (ERM) family of proteins are crucial linkers between the plasma membrane and the actin cytoskeleton. Their function is tightly regulated, and phosphatidylinositol 4,5-bisphosphate (PIP2) is a key activator. The activation of ERM proteins is a two-step process that begins with the interaction of the FERM (4.1 protein, ezrin, radixin, moesin) domain with PIP2 at the plasma membrane. nih.govwikipedia.org This interaction is believed to induce a conformational change, "unmasking" the C-terminal actin-binding site. nih.govwikipedia.org

While direct binding studies with the soluble headgroup this compound are limited, the interaction of ERM proteins with their binding partners is significantly enhanced in the presence of PIP2. For instance, the binding of moesin to the cytoplasmic domain of CD44, a major membrane-binding partner for ERM proteins, is weak at physiological ionic strength. However, the presence of PIP2 markedly enhances this interaction, with a reported dissociation constant (Kd) of 9.3 ± 4.8 nM for moesin. nih.govnih.gov This strongly suggests that the this compound headgroup is a critical determinant for the interaction.

Table 1: Binding Affinity of Moesin to CD44 in the Presence of Phosphoinositides

| Condition | Dissociation Constant (Kd) |

| Low Ionic Strength | 9.3 ± 1.6 nM |

| Physiological Ionic Strength | Low Affinity |

| Physiological Ionic Strength + PIP2 | 9.3 ± 4.8 nM |

Data sourced from studies on the interaction between moesin and the cytoplasmic domain of CD44. nih.govnih.gov

A wide array of ion channels and transporters are regulated by direct interaction with PIP2. nih.gov This regulation is a critical mechanism for controlling cellular excitability and ion homeostasis. In most instances, PIP2 binding enhances channel activity, and its depletion following activation of phospholipase C (PLC) leads to a reduction in channel function. nih.gov

The interaction is thought to occur directly with the channel protein itself. For example, the activity of N-type Ca2+ channels is significantly modulated by PIP2. In inside-out oocyte patches, the application of PIP2 can reverse the "rundown" of these channels, a phenomenon of decreasing activity over time. researchgate.net This suggests a direct stabilizing or activating effect of the lipid. While these studies primarily utilize the full lipid, the highly charged nature of the this compound headgroup is considered essential for this electrostatic interaction with the channel proteins.

The direct interaction of this compound with the scaffold protein JIP4 (JNK-interacting protein 4) has not been definitively established. Current research indicates that JIP4's recruitment to membranes is often indirect. For instance, JIP4 is recruited to macropinosomes by the phosphatidylinositol 3-phosphate (PtdIns3P)-binding protein Phafin2. nih.govnih.govbiorxiv.orgbiorxiv.org This interaction is therefore dependent on a different phosphoinositide and is mediated by another protein.

Similarly, the direct regulation of the vacuolar-type H+-ATPase (V-ATPase) complex by this compound is not well-documented. The activity and localization of V-ATPases are known to be influenced by other phosphoinositides, such as phosphatidylinositol 4-phosphate (PI(4)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).

Synaptotagmins are key Ca2+ sensors in the process of neurotransmitter release. The interaction between synaptotagmin-1 and the plasma membrane is critically modulated by PIP2. While a direct interaction with soluble Ins(4,5)P2 has not been detailed, the binding of the PIP2 lipid has been shown to dramatically increase the affinity of synaptotagmin-1 for Ca2+. This cooperative binding is essential for the precise and rapid triggering of synaptic vesicle fusion.

Allosteric Regulation of Enzymes and Proteins

Inositol (B14025) polyphosphates, including this compound, can act as allosteric regulators, binding to sites on enzymes and other proteins distinct from the active site to modulate their function. nih.govnih.gov This binding can induce conformational changes that either activate or inhibit the protein's activity. nih.govnih.gov

While specific examples of allosteric regulation directly by this compound are not extensively characterized, studies on related inositol phosphates provide strong evidence for this regulatory role. For example, inositol 1,4-bisphosphate has been shown to be an allosteric activator of muscle-type 6-phosphofructo-1-kinase (PFK). nih.govbiorxiv.org This activation is dependent on the presence of AMP and occurs with an activation constant (Ka) of 43 µM. nih.govbiorxiv.org This suggests that this compound could similarly regulate the activity of various enzymes involved in metabolic and signaling pathways.

Table 2: Allosteric Activation of Muscle-Type 6-Phosphofructo-1-Kinase by Inositol Bisphosphate Isomers

| Activator | Activation Constant (Ka) |

| Inositol 1,4-bisphosphate | 43 µM |

| Inositol 2,4-bisphosphate | 70 µM |

Data represents the concentration required for half-maximal activation in the presence of 0.1 mM AMP. nih.govbiorxiv.org

Interaction with Lipid Bilayer Components

As the soluble headgroup of PIP2, this compound plays a crucial role in mediating interactions at the interface between the cytoplasm and the lipid bilayer. The high negative charge of the molecule allows it to electrostatically interact with proteins, recruiting them to the membrane surface.

One notable example is the regulation of phospholipase C-delta 1 (PLC-δ1). The binding of PLC-δ1 to lipid bilayers containing PIP2 is a critical step for its enzymatic activity. Interestingly, this binding is inhibited by the soluble headgroup products of PIP2 hydrolysis. D-myo-inositol 1,4,5-trisphosphate (InsP3) is a potent inhibitor, and D-myo-inositol 4,5-bisphosphate is nearly as effective. nih.gov This suggests a feedback inhibition mechanism where the soluble product competes with the lipid substrate for binding to the enzyme at the membrane interface. nih.gov The 1,4-isomer of inositol bisphosphate is a much weaker inhibitor, highlighting the specificity of the interaction for the 4,5-bisphosphate arrangement. nih.gov

Dynamic Recruitment of Proteins to Membranes

The localization of proteins to specific cellular membranes is a critical process for the initiation and propagation of numerous signaling pathways. The water-soluble molecule, this compound, which is the polar headgroup of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), plays a pivotal role in this recruitment. This is achieved through its direct interaction with specific protein domains, thereby tethering the proteins to the membrane where their downstream targets reside. This section will delve into the molecular interactions of this compound with three major classes of protein domains: Pleckstrin homology (PH) domains, C2 domains, and Src homology 2 and 3 (SH2/SH3) domains.

PH Domains

Pleckstrin homology (PH) domains are protein modules of approximately 120 amino acids that are found in a wide variety of signaling proteins. A primary function of many PH domains is to bind with high affinity and specificity to phosphoinositides, particularly the headgroup of PI(4,5)P₂. This interaction serves as a mechanism for the targeted recruitment of these proteins to the plasma membrane, where PI(4,5)P₂ is predominantly located.

The binding is mediated by electrostatic interactions between positively charged amino acid residues within the PH domain and the negatively charged phosphate (B84403) groups of this compound. This specific recognition allows for a rapid and reversible translocation of proteins from the cytosol to the membrane in response to upstream signals that modulate PI(4,5)P₂ levels. A classic example of this is the PH domain of phospholipase C-delta 1 (PLC-δ1), which exhibits high-affinity binding to the headgroup of PI(4,5)P₂, leading to its membrane association and subsequent hydrolysis of PI(4,5)P₂. nih.gov

| Protein | Function | Role of this compound Interaction |

| Phospholipase C-delta 1 (PLC-δ1) | Signal transduction | Binds to the PH domain, recruiting PLC-δ1 to the membrane to hydrolyze PI(4,5)P₂. nih.gov |

| Akt/Protein Kinase B (PKB) | Cell survival, proliferation | Binds to the PH domain, facilitating the translocation of Akt to the plasma membrane for activation. |

| Bruton's tyrosine kinase (Btk) | B-cell development and signaling | Interaction with the PH domain is crucial for its membrane localization and activation. |

| Dynamin | Endocytosis | The PH domain of dynamin binds to PI(4,5)P₂, targeting it to the neck of clathrin-coated pits. |

C2 Domains

C2 domains are protein structural motifs of about 130 amino acids that are often involved in targeting proteins to cell membranes. While classically known for their calcium-dependent phospholipid binding, a subset of C2 domains has been shown to interact with inositol polyphosphates, including the headgroup of PI(4,5)P₂. This interaction can be either calcium-dependent or -independent and provides another mechanism for protein recruitment to membranes.

For instance, the C2B domain of synaptotagmin, a key protein in neurotransmitter release, binds to inositol polyphosphates. nih.gov This interaction is thought to modulate the primary calcium-sensing function of synaptotagmin. Furthermore, research has identified a distinct PI(4,5)P₂-binding site within the C2 domain of protein kinase C alpha (PKCα), which is crucial for its activation. nih.gov This highlights the functional diversity within the C2 domain family and their varied modes of interaction with this compound.

| Protein | Function | Role of this compound Interaction |

| Synaptotagmin | Neurotransmitter release | The C2B domain binds to inositol polyphosphates, modulating its function in vesicle trafficking. nih.govnih.gov |

| Protein Kinase C alpha (PKCα) | Signal transduction | A specific binding site within the C2 domain interacts with PI(4,5)P₂, contributing to its activation. nih.gov |

| SHIP1/SHIP2 | Inositol phosphate metabolism | The C2 domain is involved in the regulation of the phosphatase's catalytic activity. mdpi.com |

SH2/SH3 Domains

Src homology 2 (SH2) and 3 (SH3) domains are traditionally recognized for their roles in mediating protein-protein interactions. SH2 domains typically bind to phosphorylated tyrosine residues, while SH3 domains recognize proline-rich motifs. However, emerging evidence indicates that some of these domains can also directly interact with phosphoinositides, including PI(4,5)P₂. mdpi.comnih.gov This dual binding capability adds another layer of complexity to the regulation of signaling pathways.

The SH2 domain of the Abelson (Abl) tyrosine kinase, for example, has been shown to interact with PI(4,5)P₂. This interaction can influence the localization and activity of Abl kinase. nih.gov Similarly, certain SH3 domains have been found to bind to phosphoinositides, which can regulate their ability to engage with their canonical proline-rich binding partners. nih.gov This suggests that this compound can act as a molecular switch, modulating the protein-protein interaction networks orchestrated by SH2 and SH3 domains at the membrane surface.

| Protein Domain | Containing Protein Example | Function | Role of this compound Interaction |

| SH2 Domain | Abelson (Abl) Tyrosine Kinase | Cell proliferation, migration | Interacts with PI(4,5)P₂, influencing its subcellular localization and activity. nih.gov |

| SH2 Domain | Vav2 | Guanine nucleotide exchange factor | Weakly binds to PI(4,5)P₂ at a site adjacent to the phosphotyrosine binding pocket. mdpi.com |

| SH3 Domain | Caskin1 | Scaffolding protein | Preferentially binds to certain lipids, suggesting a role in membrane targeting. nih.gov |

| SH3 Domain | ADAP/PRAM-1 | Adaptor proteins | Atypical SH3 domains in these proteins can bind to phosphoinositides. nih.gov |

Role of 1d Myo Inositol 4,5 Bisphosphate in Cellular Pathophysiology

Dysregulation of 1D-myo-inositol 4,5-bisphosphate Metabolism in Disease States

The cellular concentration of this compound is tightly controlled by a series of kinases and phosphatases. Any disturbance in the activity of these enzymes can lead to aberrant signaling, contributing to the onset and progression of disease.

The balance between cell proliferation and apoptosis is fundamental for tissue homeostasis, and its disruption is a hallmark of many diseases, including cancer. Inositol (B14025) phosphates are deeply involved in regulating these processes. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores by binding to its receptors (IP3Rs) on the endoplasmic reticulum. nih.govyoutube.com This calcium signaling is not only crucial for normal cellular functions but is also a critical mediator of apoptosis. nih.gov Studies have shown that IP3R-mediated calcium release is necessary for the induction of apoptosis in various cell types. nih.gov

Furthermore, the metabolism of inositol phosphates is linked to the tumor suppressor protein p53. For instance, phosphatidylinositol 5-phosphate (PtdIns5P), which can be generated from the metabolism of related inositol phospholipids (B1166683), can stabilize p53, thereby promoting apoptosis in response to genotoxic stress. nih.gov The intricate interplay between different inositol phosphates, including the precursors and metabolites of Ins(4,5)P2, highlights their collective importance in determining cell fate. Dysregulation in the enzymes that metabolize these molecules can, therefore, shift the balance towards either uncontrolled proliferation or excessive cell death, contributing to disease.

Joubert syndrome is a rare, autosomal recessive genetic disorder characterized by a distinctive brain malformation known as the "molar tooth sign," along with varying degrees of developmental delay, ataxia, and other abnormalities. nih.gov This condition is part of a broader class of disorders called ciliopathies, which arise from defects in the function or structure of primary cilia. escholarship.org

A significant breakthrough in understanding the molecular basis of Joubert syndrome came with the identification of mutations in the INPP5E gene. escholarship.orgijbs.com This gene encodes the inositol polyphosphate-5-phosphatase E, an enzyme that specifically hydrolyzes the 5-phosphate from phosphoinositides such as phosphatidylinositol (4,5)-bisphosphate and phosphatidylinositol (3,4,5)-trisphosphate. escholarship.orgijbs.com These mutations typically cluster in the phosphatase domain and lead to impaired enzyme activity, resulting in an accumulation of its substrates at the primary cilium. escholarship.org

The proper localization and function of proteins within the primary cilium are critical for its role as a cellular antenna, sensing and transducing extracellular signals. The dysregulation of phosphoinositide signaling, due to defective INPP5E, disrupts the ciliary localization of key signaling molecules, leading to the developmental abnormalities seen in Joubert syndrome. nih.govescholarship.orgijbs.com This direct genetic link underscores the critical importance of tightly regulated this compound metabolism for normal neurodevelopment.

Beyond its role in signaling, the metabolism of this compound is implicated in fundamental cellular housekeeping functions, including cholesterol homeostasis and the positioning of lysosomes.